molecular formula C24H20N6O B11020811 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11020811
M. Wt: 408.5 g/mol
InChI Key: QMWGEVFQWZNSTP-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, a pyridine ring, and a pyrazole carboxamide group

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with DNA and proteins, potentially inhibiting their function. The pyrazole ring can bind to metal ions, affecting enzymatic activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Pyrazole derivatives: Used in various medicinal applications, including anti-inflammatory and anticancer agents.

    Pyridine derivatives: Commonly used in pharmaceuticals and agrochemicals.

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of multiple pharmacophores in a single molecule, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C24H20N6O

Molecular Weight

408.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H20N6O/c31-24(22-15-20(29-30-22)17-10-6-7-13-25-17)28-21(14-16-8-2-1-3-9-16)23-26-18-11-4-5-12-19(18)27-23/h1-13,15,21H,14H2,(H,26,27)(H,28,31)(H,29,30)

InChI Key

QMWGEVFQWZNSTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=NN4)C5=CC=CC=N5

Origin of Product

United States

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